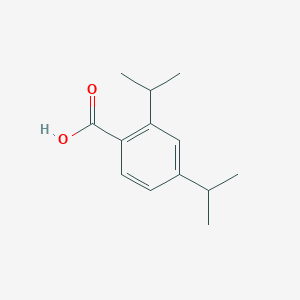
Psammaplin A
Übersicht
Beschreibung
Psammaplin A is a natural compound derived from marine sponges. It is a symmetrical bromotyrosine-derived disulfide dimer known for its broad bioactive spectrum, particularly its antimicrobial and antiproliferative activities . This compound has garnered significant attention due to its potent inhibitory effects on histone deacetylases and DNA methyltransferases .
Wissenschaftliche Forschungsanwendungen
Psammaplin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Histondeacetylasen und DNA-Methyltransferasen . Es induziert selektiv die Hyperacetylierung von Histonen, was zur Hochregulierung von Genen führt, die an der Zellzyklusarretierung, Differenzierung und Apoptose beteiligt sind . Die Aktivität der Verbindung wird unter reduzierten Bedingungen innerhalb von Zellen verstärkt, was darauf hindeutet, dass die zelluläre Reduktion für ihre inhibitorischen Wirkungen entscheidend ist .
Ähnliche Verbindungen:
- Psammaplin B
- Psammaplin K
- Bisaprasin
Vergleich: this compound ist aufgrund seiner symmetrischen Disulfid-Dimer-Struktur einzigartig, die zu seiner starken inhibitorischen Aktivität beiträgt . Während ähnliche Verbindungen wie Psammaplin B und Psammaplin K ebenfalls inhibitorische Wirkungen auf Histondeacetylasen aufweisen, zeichnet sich this compound durch sein breites bioaktives Spektrum und seine höhere Potenz aus .
Wirkmechanismus
Target of Action
Psammaplin A is a marine metabolite that has been reported to be a potent inhibitor of two classes of epigenetic enzymes: histone deacetylases (HDACs) and DNA methyltransferases . HDACs are key players in tumorigenesis and angiogenesis, and their inhibition has been proposed for the treatment of cancer as well as neurodegenerative disorders . DNA methyltransferases are enzymes that transfer a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
This compound exhibits its activity by inhibiting HDAC activity at the molecular and cellular level . It selectively induces hyperacetylation of histones in the cells, resulting in the upregulation of gelsolin, a well-known HDAC target gene, at a transcriptional level . Notably, the reduced form of this compound shows a stronger inhibitory activity than the non-reduced one . This suggests that cellular reduction of the compound is responsible for the HDAC inhibition of this compound after uptake into the cells .
Biochemical Pathways
The inhibition of HDAC by this compound leads to hyperacetylation of histones, which is physiologically linked to several cellular phenotypes such as cell-cycle arrest, cell differentiation, and cell death . Furthermore, this compound has been found to restore mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression .
Pharmacokinetics
Following intravenous injection at a dose of 10 mg/kg in mice, this compound is rapidly eliminated, with an average half-life of 9.9 ± 1.4 min and a systemic clearance of 925.1 ± 570.1 mL/min . The in vitro stability of this compound was determined in different tissue homogenates, and the average degradation half-life of this compound in blood, liver, kidney, and lung was found to be relatively short (≤ 12.8 min) .
Result of Action
This compound improves cell survival, recovers glutathione (GSH) content, and reduces reactive oxygen species (ROS) release at nanomolar concentrations . It also restores mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression . These effects are mediated by the capacity of this compound to activate peroxisome proliferator-activated receptor γ (PPARγ), enhancing gene expression of the antioxidant enzymes catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .
Action Environment
The action of this compound is influenced by the cellular environment. Furthermore, this compound is found to be highly distributed to lung tissues, indicating that it has the potential to be developed as a lung cancer treatment agent .
Safety and Hazards
Zukünftige Richtungen
New synthetic strategies towards psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to this compound analogues not accessible via currently reported methods . Preliminary biological studies revealed these compounds to be the most potent non-peptidic inhibitors of the enzyme histone deacetylase 1 (HDAC1, class I) discovered so far . Interestingly, this compound and synthetic analogues show class I selectivity in vitro, an important feature for the design and synthesis of future isoform selective inhibitors .
Biochemische Analyse
Biochemical Properties
Psammaplin A has shown potent inhibitory activity against class I histone deacetylases (HDACs) and DNA methyltransferases . It interacts with these enzymes, leading to changes in gene expression and cellular function . The compound’s cytotoxic properties are related to peroxisome proliferator-activated receptor γ (PPARγ) activation .
Cellular Effects
In cellular contexts, this compound has been shown to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations . It influences cell function by restoring mitochondrial membrane potential, blocking mitochondrial permeability transition pore opening, and reducing cyclophilin D expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively induces hyperacetylation of histones in cells, leading to the upregulation of certain genes . It also activates PPARγ, enhancing the gene expression of antioxidant enzymes such as catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound is rapidly eliminated following intravenous injection .
Metabolic Pathways
It is known that the compound can influence metabolic processes through its interactions with enzymes and other biomolecules .
Transport and Distribution
This compound is known to be highly distributed to lung tissues, indicating potential for development as a lung cancer treatment agent . The specific transporters or binding proteins it interacts with are not currently known.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Psammaplin A beinhaltet typischerweise die Knoevenagel-Kondensation von 4-Hydroxybenzaldehyd mit Ethylacetoacetat unter Verwendung von Essigsäure und Piperidin . Diese Reaktion liefert einen α,β-ungesättigten Ester, der weiteren Transformationen unterzogen wird, um this compound zu bilden.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht umfassend dokumentiert sind, bietet die Synthese von this compound im Labor eine Grundlage für eine mögliche Skalierung. Die Verwendung von kommerziell erhältlichen Ausgangsmaterialien und effizienten Synthesewegen erleichtert die Produktion von this compound und seinen Analoga .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Psammaplin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, um Analoga mit modifizierten Disulfidbrücken zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Glutathion.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die unterschiedliche Grade der biologischen Aktivität aufweisen können .
Eigenschaften
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFSGDNHVBIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017658 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110659-91-1 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


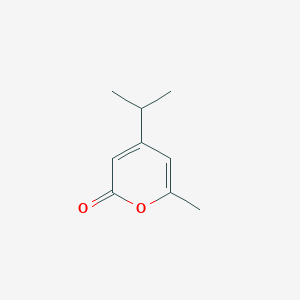
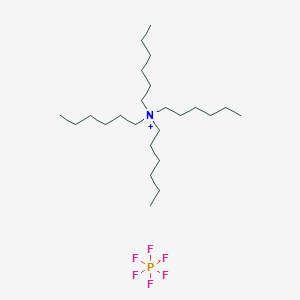


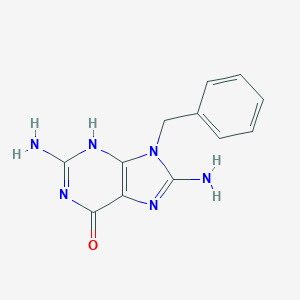
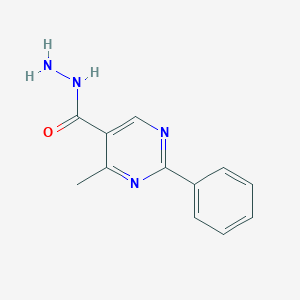
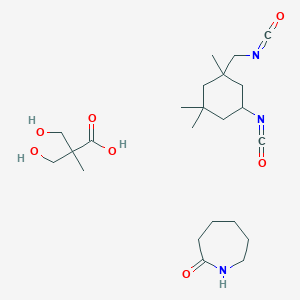

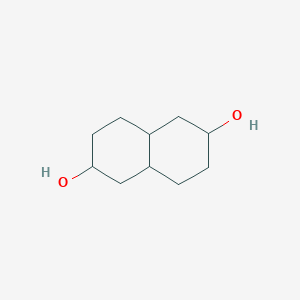
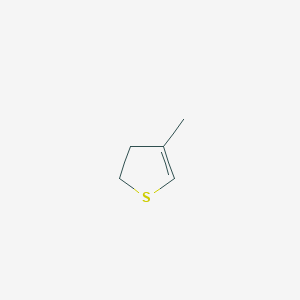
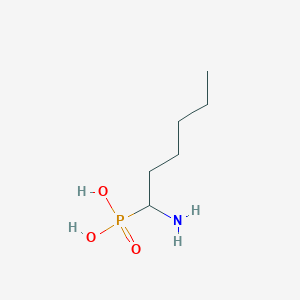

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
